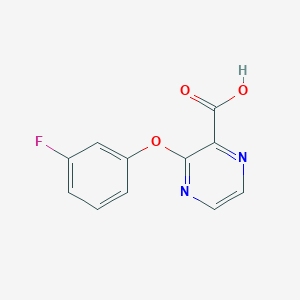

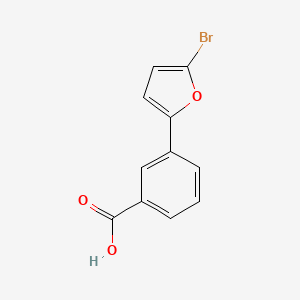

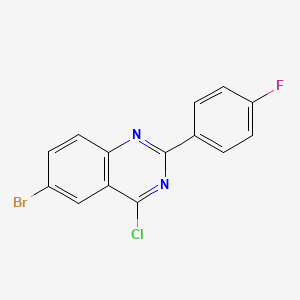

![molecular formula C13H13F3N2O2S B1393599 N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine CAS No. 1251544-50-9](/img/structure/B1393599.png)

N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine

Vue d'ensemble

Description

“N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tetrahydrofuran group, which is a type of ether .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a tetrahydrofuran ring, and a trifluoromethoxy group attached to the benzothiazole ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

Chemical Synthesis and Optimization N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine is a compound related to the benzo[d]thiazol-2-amine family, a group that has been the subject of various synthetic methodologies. For instance, the oxidative C–S bond formation strategy has been employed for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, showcasing a metal-free approach and a broad scope of substrates (Mariappan et al., 2016). Additionally, various N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles have been synthesized and characterized, highlighting the chloro-substituted derivatives for their enhanced toxicity against bacteria (Uma et al., 2017).

Spectroscopic Characterization and Structural Analysis The compound's structural analogs have been studied extensively using various spectroscopic techniques. For example, novel thiophene-benzothiazole derivatives have undergone thorough spectroscopic characterization and DFT studies to understand their structural and electronic properties. These studies involved FTIR, NMR, and electronic absorption spectroscopy, providing valuable insights into the compound's behavior in different solvents and under various conditions (Ermiş & Durmuş, 2020). In another instance, single-crystal X-ray analysis and vibrational spectroscopy were used to determine the molecular structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, revealing its amino tautomeric form in the solid state (Al-Harthy et al., 2019).

Biological Activity and Applications

Anticancer Activity Several derivatives of the benzo[d]thiazol-2-amine family have shown promise as anticancer agents. Compounds derived from 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine were synthesized and displayed significant cytotoxic activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014). Another study involved the synthesis of isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, which exhibited anti-cancer activity by inducing G2/M cell cycle arrest and apoptosis through the activation of mitochondrial-dependent pathways (Kumbhare et al., 2014).

Antimicrobial Activity Compounds related to this compound have been synthesized and evaluated for their antimicrobial activity. For instance, 1,3-Benzothiazole derivatives were synthesized and exhibited excellent antibacterial activity and significant corrosion inhibition effects, highlighting their potential medicinal applications (Nayak & Bhat, 2023).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S/c14-13(15,16)20-8-3-4-10-11(6-8)21-12(18-10)17-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGSUQBYQQPREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

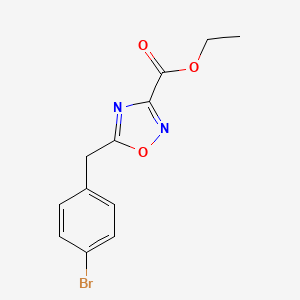

![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

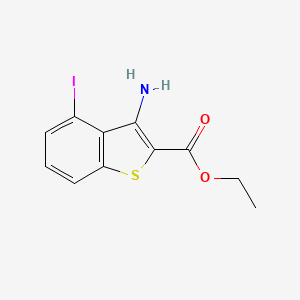

![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)

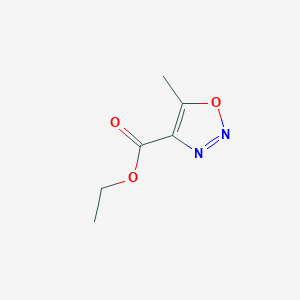

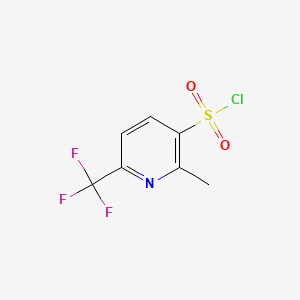

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)

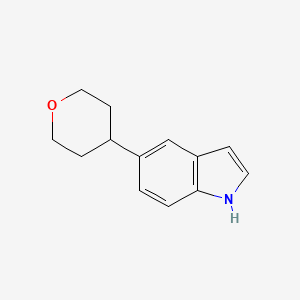

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)